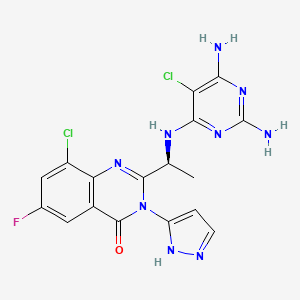
PI3K-IN-6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PI3K-IN-6 is a small molecule inhibitor that targets the phosphoinositide 3-kinase (PI3K) pathway, which is crucial for various cellular processes such as growth, survival, and metabolism. This pathway is often dysregulated in cancer, making this compound a promising candidate for cancer therapy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PI3K-IN-6 involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. Specific details on the synthetic routes and reaction conditions are often proprietary and detailed in patents .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors and stringent quality control measures to meet pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions
PI3K-IN-6 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Scientific Research Applications
PI3K-IN-6 has a wide range of applications in scientific research:
Chemistry: Used as a tool to study the PI3K pathway and its role in various chemical processes.
Biology: Helps in understanding cellular signaling and the role of PI3K in cell growth and survival.
Medicine: Investigated for its potential in cancer therapy, particularly in tumors with dysregulated PI3K signaling.
Industry: Used in the development of new therapeutic agents targeting the PI3K pathway
Mechanism of Action
PI3K-IN-6 exerts its effects by inhibiting the activity of phosphoinositide 3-kinase. This inhibition disrupts the PI3K/AKT/mammalian target of rapamycin (mTOR) signaling pathway, leading to decreased cellular proliferation and increased apoptosis in cancer cells. The molecular targets include the p110α subunit of PI3K, which is often mutated in cancers .
Comparison with Similar Compounds
Similar Compounds
Idelalisib: A PI3K delta-specific inhibitor used in the treatment of certain types of blood cancers.
Alpelisib: A PI3K alpha-specific inhibitor approved for the treatment of breast cancer.
Copanlisib: A pan-class I PI3K inhibitor used in the treatment of relapsed follicular lymphoma .
Uniqueness
PI3K-IN-6 is unique in its selectivity and potency against specific PI3K isoforms, making it a valuable tool for targeted cancer therapy. Its ability to inhibit the PI3K pathway with minimal off-target effects sets it apart from other inhibitors .
Properties
Molecular Formula |
C17H14Cl2FN9O |
|---|---|
Molecular Weight |
450.3 g/mol |
IUPAC Name |
8-chloro-2-[(1S)-1-[(2,6-diamino-5-chloropyrimidin-4-yl)amino]ethyl]-6-fluoro-3-(1H-pyrazol-5-yl)quinazolin-4-one |
InChI |
InChI=1S/C17H14Cl2FN9O/c1-6(24-14-11(19)13(21)26-17(22)27-14)15-25-12-8(4-7(20)5-9(12)18)16(30)29(15)10-2-3-23-28-10/h2-6H,1H3,(H,23,28)(H5,21,22,24,26,27)/t6-/m0/s1 |
InChI Key |
SAWISWWSHNTVLW-LURJTMIESA-N |
Isomeric SMILES |
C[C@@H](C1=NC2=C(C=C(C=C2Cl)F)C(=O)N1C3=CC=NN3)NC4=NC(=NC(=C4Cl)N)N |
Canonical SMILES |
CC(C1=NC2=C(C=C(C=C2Cl)F)C(=O)N1C3=CC=NN3)NC4=NC(=NC(=C4Cl)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


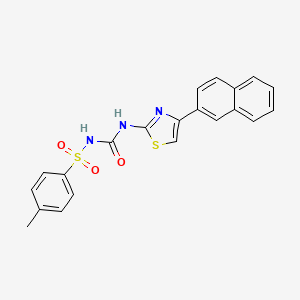

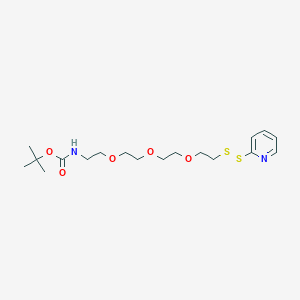
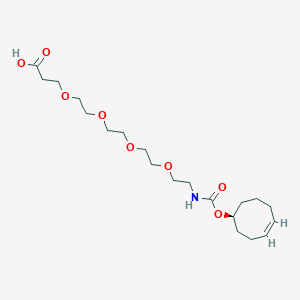
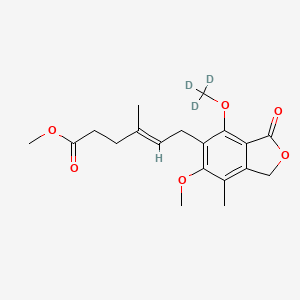
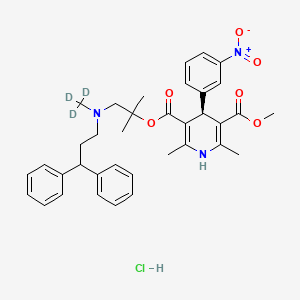
![1,2,3-trimethoxy-5-[(Z)-2-(4-methylphenyl)ethenyl]benzene](/img/structure/B12427193.png)
![N-[(4-fluorophenyl)methyl]-6-methoxy-2-methylquinolin-4-amine](/img/structure/B12427195.png)

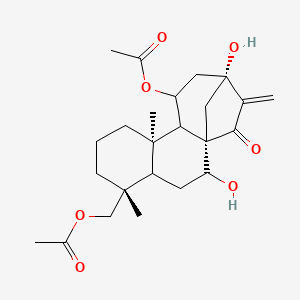
![naphthalen-1-yl-[4,5,6,7-tetradeuterio-1-(4-hydroxypentyl)indol-3-yl]methanone](/img/structure/B12427211.png)

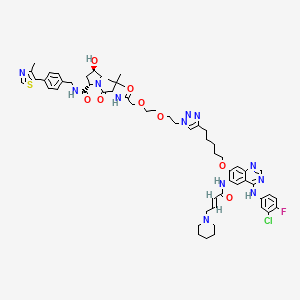
![(1S,2R,3R,4R,5R,6S,7S,8R,10R,13S,16S,17R)-6,16,18-trimethoxy-13-(methoxymethyl)-11-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-4,5,7,8-tetrol](/img/structure/B12427247.png)
